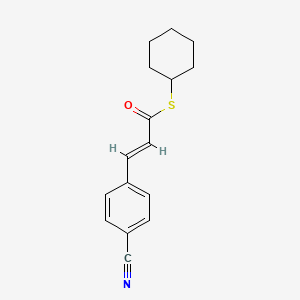

4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile is an organic compound that features a benzene ring with a carbonitrile functional group and an extended structure incorporating a thioether, ketone, and a cyclohexyl moiety. This complex structure suggests diverse chemical behavior and potential utility in various scientific and industrial contexts.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

This could result in the inhibition or activation of certain biochemical pathways .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as the regulation of gene expression, modulation of cellular signaling, and alteration of metabolic processes .

Pharmacokinetics

These processes can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites .

Result of Action

Based on the potential targets and pathways it may influence, it could lead to a variety of cellular responses, such as changes in cell growth, differentiation, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or interacting molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile can be accomplished through a multi-step organic synthesis process. Typically, the synthetic pathway involves:

Formation of the Intermediate: The initial step often involves the formation of a suitable intermediate, such as a cyclohexylthioketone, through the thionation of a cyclohexanone.

Condensation Reaction: The intermediate then undergoes a condensation reaction with 4-cyanobenzaldehyde under basic conditions to form the desired compound. This step generally involves enolate chemistry to form the enone linkage.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production scale-up involves optimization of the reaction conditions, such as temperature control, solvent choice, and the use of catalytic amounts of bases to ensure high yield and purity. Automation and continuous flow chemistry might also be applied to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the carbonitrile or the enone moiety, leading to amines or alkanes, respectively.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents including lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine, nitric acid, and sulfonic acids.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines or alkanes.

Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry: As a synthetic intermediate in organic synthesis, it serves as a building block for more complex molecules.

Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.

Medicine: Preliminary studies may investigate its role as an inhibitor or activator of specific biochemical pathways.

Industry: Used in the synthesis of materials with specialized properties, such as advanced polymers or catalysts.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other thioether- and ketone-containing compounds, 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile is unique due to its cyclohexyl group and its potential for diverse chemical reactivity.

List of Similar Compounds

4-((1E)-3-methylthio-3-oxoprop-1-enyl)benzenecarbonitrile

4-((1E)-3-ethylthio-3-oxoprop-1-enyl)benzenecarbonitrile

4-((1E)-3-phenylthio-3-oxoprop-1-enyl)benzenecarbonitrile

These similar compounds share a common core but differ in their substituents, leading to varied chemical and biological properties.

Biological Activity

4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has a complex structure characterized by a benzenecarbonitrile moiety and a cyclohexylthio group. Its molecular formula is C16H19NOS, which suggests potential interactions with biological targets due to the presence of both polar and non-polar functional groups.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound inhibits certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of specific bacterial strains, indicating potential use as an antimicrobial agent.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy and safety profile of this compound. The following table summarizes key findings from various studies:

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of the compound, researchers tested its effectiveness against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations around 25 µM, making it a candidate for further development as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Another study investigated the compound's ability to inhibit specific enzymes linked to pathogenic processes in bacteria. The results demonstrated that at higher concentrations (50 µM), the compound significantly reduced enzyme activity, suggesting a potential mechanism for its antimicrobial effects.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit bacterial growth and enzyme activity positions it as a candidate for drug development, particularly in treating infections caused by resistant strains.

Properties

IUPAC Name |

S-cyclohexyl (E)-3-(4-cyanophenyl)prop-2-enethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c17-12-14-8-6-13(7-9-14)10-11-16(18)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRQGSFAJQNSQZ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC(=O)C=CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)SC(=O)/C=C/C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.